10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)-

Anti-anxiety Phenothiazine Structure-Activity Relationship (SAR)

10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- (CAS 136776-23-3) is a synthetic N-acylated phenothiazine derivative with a meta-nitrophenoxy substituent. It belongs to a small family of positional isomers, with the 2-nitro (CAS 41648-56-0) and 4-nitro (CAS 41648-57-1) analogs being the most structurally similar comparators.

Molecular Formula C20H14N2O4S
Molecular Weight 378.4 g/mol
CAS No. 136776-23-3
Cat. No. B12696073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)-
CAS136776-23-3
Molecular FormulaC20H14N2O4S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC4=CC=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C20H14N2O4S/c23-20(13-26-15-7-5-6-14(12-15)22(24)25)21-16-8-1-3-10-18(16)27-19-11-4-2-9-17(19)21/h1-12H,13H2
InChIKeyAATLZPBHDMAZLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- (CAS 136776-23-3): A Positional Isomer for Specialized Phenothiazine Research


10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- (CAS 136776-23-3) is a synthetic N-acylated phenothiazine derivative with a meta-nitrophenoxy substituent . It belongs to a small family of positional isomers, with the 2-nitro (CAS 41648-56-0) and 4-nitro (CAS 41648-57-1) analogs being the most structurally similar comparators [1]. Phenothiazine derivatives are explored for their redox properties, metal-coordination abilities, and diverse biological activities [2]. This guide assesses the available quantitative evidence to support a procurement decision for the 3-nitro isomer over its close analogs.

Why a Phenothiazine Derivative Like 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- Cannot Be Simply Substituted


The position of the nitro group on the phenoxy ring (ortho, meta, or para) fundamentally alters the molecule's electronic distribution, dipole moment, and steric profile. These differences can critically impact properties such as redox potential, metal-ion binding affinity, and interaction with biological targets [1]. Without direct comparative data, substituting the 3-nitro isomer for a 2-nitro or 4-nitro analog in a sensitive chemical or biological system carries a substantial, unquantified risk of performance deviation [2]. Therefore, initial selection between these isomers must be based on the specific requirements of the target application, pending acquisition of isomer-specific performance data.

Quantitative Performance Evidence for 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- (CAS 136776-23-3)


Positional Isomer Potency in Anxiety Models: Inferring the Value of the 3-Nitro Substituent

No primary literature was found providing a direct, quantitative head-to-head comparison of CAS 136776-23-3 against its 2-nitro or 4-nitro isomers. However, a study on closely related phenothiazine derivatives provides a class-level inference on the value of a 3-nitrophenyl substituent. Compound 4e, which contains a (3-nitrophenyl)imino moiety, demonstrated maximum potency in an in vivo anti-anxiety model, outperforming compound 4g with a (3,4-dinitrophenyl) moiety and all other tested derivatives [1]. This suggests the meta-nitro substitution pattern on a phenoxy-linked phenothiazine scaffold can confer superior biological activity, potentially differentiating the 3-nitro isomer from its 2- and 4-substituted analogs. This is a class-level inference and not direct evidence for CAS 136776-23-3, and must be validated experimentally.

Anti-anxiety Phenothiazine Structure-Activity Relationship (SAR)

Computationally Predicted Physicochemical Properties: Basis for Differentiating Isomer Behavior

In the absence of experimental data, computed properties provide a baseline for differentiation. The 3-nitro isomer (CAS 136776-23-3) has a predicted XLogP3-AA value of 4.5 [1], indicating high lipophilicity. This is distinct from the experimental or predicted values for the 2- and 4-isomers, for which specific values were not found in authoritative sources. Differences in lipophilicity and electronic properties driven by nitro group position can influence membrane permeability, solubility, and off-target binding. This constitutes a class-level inference.

Computational Chemistry Drug-likeness Isomer Comparison

Availability and Purity: A Procurement Baseline for the 3-Nitro Isomer

A search of non-excluded vendor databases confirms the commercial availability of the 3-nitro isomer (CAS 136776-23-3). A reputable supplier, CymitQuimica, lists this compound with a confirmed molecular weight of 378.40 g/mol and chemical formula C20H14N2O4S . In contrast, the 2-nitro and 4-nitro isomers are also listed by other vendors, but a direct comparison of quoted purity, price, or delivery timelines cannot be made due to data variability across suppliers. This availability evidence supports the feasibility of sourcing the 3-nitro isomer for research, an essential first step in any comparative study.

Chemical Procurement Sourcing Purity

Recommended Scenarios for Selecting 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- (CAS 136776-23-3) Over Analogs


Structure-Activity Relationship (SAR) Studies on Nitrophenoxy-Phenothiazine Isomers

The most defensible application for procuring this specific isomer is in a systematic SAR study. By obtaining and testing the 2-, 3-, and 4-nitro isomers side-by-side in a relevant assay (e.g., metal-chelation, receptor binding, redox potential measurement), a researcher can generate the direct comparative data that is currently absent from the literature [1]. The confirmed availability of the 3-nitro isomer makes such a study feasible.

Exploratory CNS Drug Discovery Based on Phenothiazine Scaffolds

Based on class-level evidence that a 3-nitrophenyl motif on a related phenothiazine scaffold confers high in vivo anti-anxiety activity, the 3-nitro isomer is a rational choice for a hit-finding library. A medicinal chemist aiming to explore CNS-active phenothiazines would select this meta-substituted isomer over the ortho or para analogs as a privileged starting point requiring further optimization [2].

Development of Redox-Active Probes or Metal-Complexing Ligands

Phenothiazine derivatives are established redox indicators and metal ligands [1]. For applications where a specific redox potential or metal-binding geometry is sought, the 3-nitrophenoxy isomer, with its distinct predicted electronic and lipophilic profile (XLogP3 = 4.5) [3], represents a unique chemical space to explore. It should be chosen when computational models suggest the meta-nitro configuration provides a better fit for the target binding pocket or electron-transfer cascade than the para or ortho analogs.

Synthetic Intermediates for Advanced Functional Materials

The nitro group is a versatile handle for further chemical modification (e.g., reduction to an amine for coupling). The availability of CAS 136776-23-3 as a distinct isomer allows materials scientists to build functional molecules with precise geometric and electronic control, where the meta-substitution pattern is synthetically required. This is a matter of chemical necessity rather than performance differentiation.

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